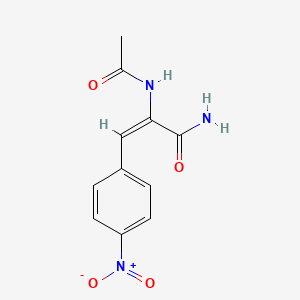
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH belongs to the class of phenylethylamines, which are known for their psychoactive properties. However, ALEPH has shown promise in treating various medical conditions without causing psychoactive effects.
作用机制
The mechanism of action of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves its ability to inhibit the reuptake of serotonin in the brain. By doing so, 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin, which in turn, regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been found to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to have various biochemical and physiological effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine increases the levels of serotonin in the brain, which regulates mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine also acts as an agonist for the 5-HT1A receptor, which has anxiolytic and antidepressant effects. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its ability to selectively inhibit serotonin reuptake without causing psychoactive effects. This makes it a potential candidate for treating various medical conditions, including depression, anxiety, and addiction. However, one limitation of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine is its limited availability and high cost, which can hinder its use in lab experiments.
未来方向
Future research on 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine could focus on its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine's antioxidant and anti-inflammatory properties make it a potential candidate for treating these diseases. Future research could also focus on developing more efficient and cost-effective synthesis methods for 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine, making it more accessible for lab experiments. Additionally, further research could investigate the long-term effects of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine on the brain and the body.
合成方法
The synthesis of 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine involves several steps, including the condensation of 2-allylphenol with 2-(2-bromoethyl)-N-methylethanamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This process yields 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine as a white crystalline solid.
科学研究应用
Recent studies have shown that 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has potential therapeutic applications in treating various medical conditions, including depression, anxiety, and addiction. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 2-(2-allylphenoxy)-N-(2-methoxyethyl)ethanamine has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating neurodegenerative diseases.
属性
IUPAC Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-6-13-7-4-5-8-14(13)17-12-10-15-9-11-16-2/h3-5,7-8,15H,1,6,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQHYUQROCTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)
